molecular formula C5H4Cl2N2O2 B2378920 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 134589-53-0

3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2378920
CAS No.: 134589-53-0
M. Wt: 195
InChI Key: MMDIWOSRSLNHLA-UHFFFAOYSA-N
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Description

“3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C5H4Cl2N2O2 . It is a key intermediate for preparing sulfonylurea herbicides .


Synthesis Analysis

The synthesis of “this compound” starts from trichloroacetonitrile and methyl cyanoacetate. The first step produces 2-cyano-3-amino-4,4,4-trichloro-2-methyl crotonate. Then, cyclization is realized by the reaction of hydrazine hydrate, producing ethyl 3,5-diamino-1H-pyrazole-4-carboxylate. After diazotization by HNO2/CuCl and methylation using methyl sulfate, the target compound is obtained. The yields of the above steps are in the range of 85-90% .


Molecular Structure Analysis

The molecular structure of “this compound” is confirmed by IR, MS, and H NMR . Pyrazoles are a class of five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include cyclization, diazotization, and methylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C5H4Cl2N2O2) and its role as a key intermediate in the synthesis of certain herbicides .

Scientific Research Applications

Structural and Spectral Investigations

Research on pyrazole-4-carboxylic acid derivatives, such as the studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, involves experimental and theoretical approaches. These investigations include nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and X-ray diffraction techniques. Theoretical studies use density functional theory (DFT) for understanding electronic transitions within these molecules (Viveka et al., 2016).

Functionalization Reactions

Functionalization reactions involving pyrazole-3-carboxylic acid derivatives are studied for their yield and reaction mechanisms. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into various products via reaction with different compounds is of interest, revealing insights into the structures of the synthesized compounds through spectroscopic methods (İ. Yıldırım et al., 2005).

Solid-State Properties

The structural and dynamic properties of simple pyrazole-4-carboxylic acids in solid states are another area of focus. Polymorphism and solid-state proton transfer (SSPT) are aspects explored, with studies on compounds like 1H-pyrazole-4-carboxylic acid providing valuable data based on crystallographic results and solid-state NMR (Infantes et al., 2013).

Coordination Complex Synthesis

The synthesis and characterization of coordination complexes using pyrazole-dicarboxylate acid derivatives, including studies of their crystallization and chelation properties with various metals, are significant. These compounds have potential applications in the field of coordination chemistry (Radi et al., 2015).

Nonlinear Optical (NLO) Materials

Pyrazole derivatives are also investigated for their potential as nonlinear optical materials. Optical nonlinearity in chloroform solution, studied using laser pulses, indicates potential applications in optical limiting (Chandrakantha et al., 2013).

Corrosion Inhibitors

Research into pyrazole derivatives as corrosion inhibitors for steel in acidic environments is another application. Studies include the evaluation of pyrazole compounds' efficiency in reducing corrosion rates and their adsorption properties on steel surfaces (Herrag et al., 2007).

Safety and Hazards

The specific safety and hazards information for “3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid” is not provided in the retrieved sources .

Properties

IUPAC Name

3,5-dichloro-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O2/c1-9-4(7)2(5(10)11)3(6)8-9/h1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDIWOSRSLNHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134589-53-0
Record name 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid
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